

# A Comparative Spectroscopic Guide to Substituted Quinoline-3-Carbaldehydes

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## Compound of Interest

Compound Name: 2,6-Dichloroquinoline-3-carbaldehyde

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This guide provides a comprehensive spectroscopic comparison of substituted quinoline-3-carbaldehydes, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. By presenting key experimental data from UV-Vis, IR, NMR, and Mass Spectrometry in a clear, comparative format, this document aims to serve as a valuable resource for the identification, characterization, and further development of these important molecules.

## Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for a selection of substituted quinoline-3-carbaldehydes, offering a side-by-side comparison of their characteristic spectral features.

### UV-Vis Absorption Data

The electronic absorption spectra of quinoline-3-carbaldehyde derivatives are characterized by transitions within the aromatic system. The position and intensity of the absorption maxima ( $\lambda_{\text{max}}$ ) are influenced by the nature and position of substituents on the quinoline ring.

Compound	Solvent	$\lambda_{\text{max}}$ (nm)	Reference
4,6,8-Triphenylquinoline-3-carbaldehyde	Chloroform	286, 295	[1]
4,6,8-Tris(4-fluorophenyl)quinoline-3-carbaldehyde	Chloroform	~290 (broad)	[1]
Quinoline-3-carbaldehyde	Various	280, 350	[2]
2-Chloroquinoline-3-carbaldehyde	Not specified	Not specified	
6-Hydroxy-2-chloroquinoline-3-carbaldehyde	Not specified	Not specified	
6-Nitro-2-chloroquinoline-3-carbaldehyde	Not specified	Not specified	

Note: Comprehensive UV-Vis data for all substituted quinoline-3-carbaldehydes is not consistently reported across the literature.

## Infrared (IR) Spectroscopy Data

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For substituted quinoline-3-carbaldehydes, the characteristic peaks include the C=O stretch of the aldehyde, C=C and C=N stretching vibrations of the quinoline ring, and bands corresponding to the various substituents.

Compound	Key IR Peaks (cm-1)	Reference
4,6,8-Triphenylquinoline-3-carbaldehyde	1685 (C=O), 1568, 1480, 1443, 1381, 781, 698	[1]
2-Chloroquinoline-3-carbaldehyde	1690 (C=O), 2738, 2820 (aldehyde C-H), 1450-1600 (Aromatic)	[3]
6-Hydroxy-2-chloroquinoline-3-carbaldehyde	1713 (C=O), 2720, 2878 (aldehyde C-H), 1450-1600 (Aromatic)	[3]
6-Nitro-2-chloroquinoline-3-carbaldehyde	1682 (C=O), 2729, 2842 (aldehyde C-H), 1450-1600 (Aromatic)	[3]
Quinoline-3-carbaldehyde	Data available in NIST WebBook	[4]

## 1H NMR Spectroscopy Data

<sup>1</sup>H NMR spectroscopy provides detailed information about the proton environment in a molecule. The chemical shifts ( $\delta$ ) and coupling constants of the protons in substituted quinoline-3-carbaldehydes are highly sensitive to the electronic effects of the substituents.

Compound	Key <sup>1</sup> H NMR Chemical Shifts (δ, ppm) in CDCl <sub>3</sub>	Reference
4,6,8-Triphenylquinoline-3-carbaldehyde	9.95 (s, 1H, CHO), 9.44 (s, 1H, H-2), 8.12 (d, 1H), 7.85 (d, 1H), 7.74 (dd, 2H), 7.37-7.63 (m, 13H)	[1]
2-Chloroquinoline-3-carbaldehyde	10.59 (s, 1H, CHO), 8.79 (s, 1H, H-4), 8.12 (d, 1H, H-8), 8.03 (d, 1H, H-5), 7.99 (t, 1H, H-6), 7.74 (t, 1H, H-7)	[3]
6-Hydroxy-2-chloroquinoline-3-carbaldehyde	10.57 (s, 1H, CHO), 8.68 (s, 1H, H-4), 8.01 (d, 1H, H-8), 7.75 (d, 1H, H-7), 7.28 (s, 1H, H-5), 4.58 (s, 1H, OH)	[3]
6-Nitro-2-chloroquinoline-3-carbaldehyde	10.57 (s, 1H, CHO), 8.68 (s, 1H, H-4), 8.32 (d, 1H, H-8), 7.56 (dd, 1H, H-7), 7.23 (s, 1H, H-5)	[3]
8-(Dimethylamino)quinoline-5-carbaldehyde	10.06 (s, 1H, HC=O), 9.72 (dd, 1H), 8.87 (dd, 1H), 7.84 (d, 1H), 7.53 (dd, 1H), 6.97 (d, 1H), 3.36 (s, 6H, 2xNCH <sub>3</sub> )	[5]

## <sup>13</sup>C NMR Spectroscopy Data

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the quinoline ring and the substituents are indicative of their electronic environment.

Compound	Key <sup>13</sup> C NMR Chemical Shifts (δ, ppm) in CDCl <sub>3</sub>	Reference
4,6,8-Triphenylquinoline-3-carbaldehyde	191.8 (CHO), 153.4, 147.7, 147.2, 141.9, 140.0, 139.9, 139.0, 132.8, 132.7, 130.7, 130.3, 129.3, 129.0, 128.7, 128.2, 128.0, 127.8, 127.5, 127.4, 125.4, 124.4	[1]
2-Chloro-3-formyl-8-methylquinoline	189.51 (CHO) and other aromatic carbons	[6]
2,6-Dichloro-3-formylquinoline	189.49 (CHO) and other aromatic carbons	[6]
2-Chloro-6-nitro-3-formylquinoline	189.31 (CHO) and other aromatic carbons	[6]
8-(Dimethylamino)quinoline-5-carbaldehyde	191.3 (CHO), 155.0, 146.9, 141.0, 139.5, 133.9, 128.3, 123.3, 122.2, 111.2, 44.1 (NCH <sub>3</sub> )	[5]

## Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Compound	Ionization Mode	[M+H] <sup>+</sup> or M <sup>+</sup> (m/z)	Key Fragments (m/z)	Reference
4,6,8-Triphenylquinoline-3-carbaldehyde	ESI	386.1540	Not specified	[1]
4,6,8-Tris(4-fluorophenyl)quinoline-3-carbaldehyde	ESI	440.1262	Not specified	[1]
8-Hydroxyquinoline-5-carbaldehyde	EI	173	144, 116	[5]
Quinoline-3-carbaldehyde	Not specified	157.1687 (Molecular Weight)	Not specified	[4]

## Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments cited in this guide. Specific parameters may vary depending on the instrumentation and the specific compound being analyzed.

### UV-Vis Spectroscopy

- **Sample Preparation:** A stock solution of the quinoline-3-carbaldehyde derivative is prepared in a suitable UV-grade solvent (e.g., chloroform, methanol, ethanol) at a concentration of approximately  $1 \times 10^{-5}$  M.[7]
- **Instrumentation:** A double-beam UV-Vis spectrophotometer is used for the analysis.
- **Data Acquisition:** The absorbance spectrum is recorded over a wavelength range of 200-800 nm, using the pure solvent as a reference. The wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) is then determined from the spectrum.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a pellet.<sup>[8]</sup> Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** The spectrum is typically recorded in the range of 4000-400 cm<sup>-1</sup>. The positions of the characteristic absorption bands are reported in wavenumbers (cm<sup>-1</sup>).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

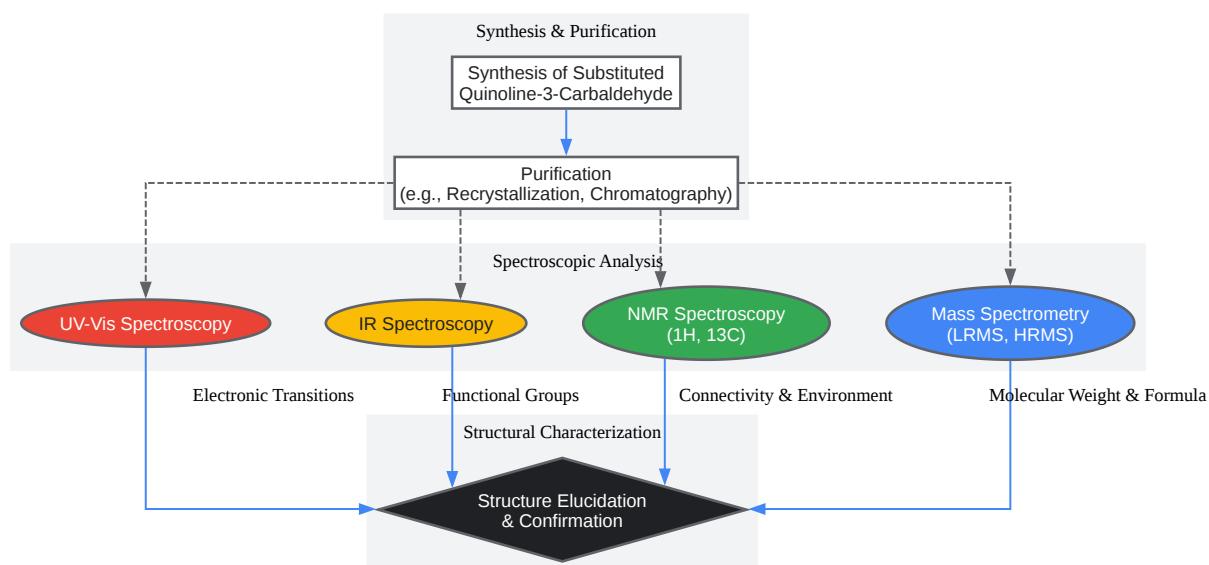
- **Sample Preparation:** Approximately 5-10 mg of the quinoline-3-carbaldehyde derivative is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.<sup>[9]</sup> A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta$  = 0.00 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to acquire the spectra.
- **Data Acquisition:** Both <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded. Chemical shifts are reported in parts per million (ppm) relative to TMS. Coupling constants (J) for <sup>1</sup>H NMR are reported in Hertz (Hz).

## Mass Spectrometry

- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.<sup>[10]</sup> High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements.<sup>[5]</sup>
- **Data Acquisition:** The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. The fragmentation pattern can provide valuable structural information.<sup>[10]</sup>

## Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of substituted quinoline-3-carbaldehydes.



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Caption: Workflow for the Spectroscopic Analysis of Substituted Quinoline-3-Carbaldehydes.



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